
N-(Cyclopent-1-en-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Cyclopent-1-en-1-yl)aniline is an organic compound that belongs to the class of aniline derivatives It features a cyclopentene ring attached to the nitrogen atom of an aniline molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(Cyclopent-1-en-1-yl)aniline can be synthesized through the reaction of aniline with cyclopentene under specific conditions. One common method involves the use of a catalyst to facilitate the addition of the cyclopentene ring to the aniline molecule. The reaction typically requires controlled temperatures and pressures to ensure the desired product is obtained with high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of advanced catalytic systems and precise control of reaction parameters are crucial to achieving consistent quality and high production rates.
Chemical Reactions Analysis
Types of Reactions
N-(Cyclopent-1-en-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into cyclopentyl aniline.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Cyclopentyl aniline.
Substitution: Various substituted aniline derivatives depending on the reagent used.
Scientific Research Applications
N-(Cyclopent-1-en-1-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(Cyclopent-1-en-1-yl)aniline involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, depending on the reaction conditions. Its unique structure allows it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(Cyclopent-2-en-1-yl)aniline
- N-(Cyclohex-1-en-1-yl)aniline
- N-(Cyclopentyl)aniline
Uniqueness
N-(Cyclopent-1-en-1-yl)aniline is unique due to the presence of the cyclopentene ring, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Properties
CAS No. |
65601-65-2 |
|---|---|
Molecular Formula |
C11H13N |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
N-(cyclopenten-1-yl)aniline |
InChI |
InChI=1S/C11H13N/c1-2-6-10(7-3-1)12-11-8-4-5-9-11/h1-3,6-8,12H,4-5,9H2 |
InChI Key |
UKECYFJOQBNKAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C1)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Dichloro-4-hydroxy-N-[2-(1H-indol-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B12921000.png)


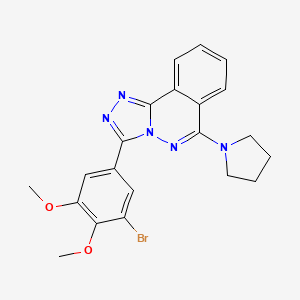
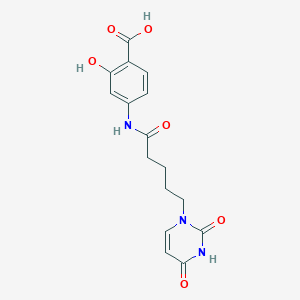
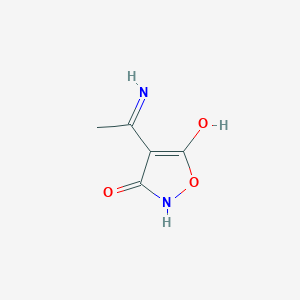
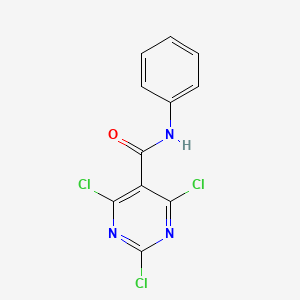
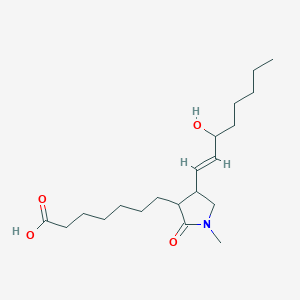
![3-Nitro-N-octylimidazo[1,2-B]pyridazin-6-amine](/img/structure/B12921042.png)
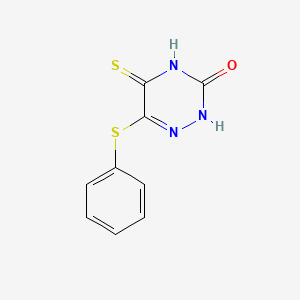

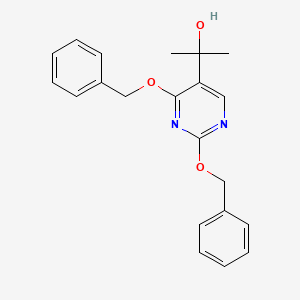
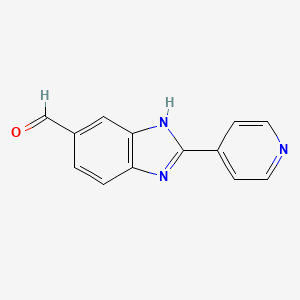
![2,3-Diphenylimidazo[1,2-C]quinazoline](/img/structure/B12921083.png)
